4-Methyl-3-(5-methyl-2-imidazolyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-3-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-7-3-4-11-6-9(7)10-12-5-8(2)13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DBFDTTRWQLOFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazopyridine Derivatives
Conventional and Contemporary Synthetic Routes to the Imidazopyridine Core
The imidazopyridine scaffold is a privileged heterocyclic system due to its prevalence in numerous biologically active compounds. The synthesis of this core structure has been a subject of extensive research, leading to the development of a wide array of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and catalytic methodologies. These approaches offer diverse pathways to construct the fused imidazole (B134444) and pyridine (B92270) ring system with various substitution patterns. researchgate.nete3s-conferences.org
Cyclocondensation Reactions of Diaminopyridines with Carboxylic Acid Derivatives
One of the most fundamental and widely employed methods for the construction of the imidazopyridine skeleton, particularly for isomers like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, is the cyclocondensation of ortho-diaminopyridines with carboxylic acids or their derivatives. nih.govnih.gov This approach involves the reaction of a pyridine moiety bearing two adjacent amino groups with a one-carbon electrophile, which upon condensation and subsequent intramolecular cyclization, forms the imidazole ring.
The reaction typically proceeds by heating the diaminopyridine with a carboxylic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Alternatively, more reactive carboxylic acid derivatives such as orthoesters, acid chlorides, or aldehydes can be used. nih.govnih.gov For instance, the reaction of 2,3-diaminopyridine (B105623) with various aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. nih.gov This method is valued for its operational simplicity and the direct formation of the bicyclic core from readily available starting materials.
The choice of the one-carbon unit dictates the substituent at the 2-position of the resulting imidazopyridine ring. Using formic acid or triethyl orthoformate yields the unsubstituted imidazopyridine, while other carboxylic acids or aldehydes introduce corresponding alkyl or aryl groups. nih.gov
Multi-Component Reaction Approaches for Diverse Substitution Patterns
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry for the construction of complex molecular architectures in a single step. mdpi.com Several MCRs have been developed for the synthesis of imidazopyridine derivatives, offering high atom economy and rapid access to diverse libraries of compounds. researchgate.net
A prominent example is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based MCR that combines an aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.govresearchgate.net This reaction has become a cornerstone for generating imidazo[1,2-a]pyridine (B132010) scaffolds due to its broad substrate scope and operational simplicity. nih.govmdpi.com The GBB reaction is often catalyzed by acids such as ammonium (B1175870) chloride and can be accelerated using microwave irradiation. mdpi.commdpi.com
Other notable MCRs for imidazopyridine synthesis include:
A³-Coupling Reactions: Three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper salts, provides a direct route to various imidazo[1,2-a]pyridine derivatives. acs.org
Reactions with Nitroolefins: Tandem reactions involving 2-aminopyridines and nitroolefins can be used to construct the imidazopyridine core, offering a pathway to derivatives with specific substitution patterns. researchgate.netnih.gov
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines | High efficiency, broad scope, acid-catalyzed. | nih.govresearchgate.net |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Substituted Imidazo[1,2-a]pyridines | Typically copper-catalyzed. | acs.org |
| Iodine-Catalyzed MCR | Aryl methyl ketone, 2-Aminopyridine, Barbituric acid | Pyrimidine-linked Imidazopyridines | Metal-free, one-pot C-H oxidation. | nih.gov |
Metal-Catalyzed and Metal-Free Annulation Strategies
Both metal-catalyzed and metal-free annulation strategies have been extensively developed for the synthesis of the imidazopyridine core, providing powerful alternatives to classical methods.
Metal-Catalyzed Annulation: Transition metals, particularly copper and palladium, play a significant role in catalyzing the formation of imidazopyridines. nih.govsemanticscholar.org These methods often involve C-H activation and C-N bond formation. For example, a copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, copper(II) triflate has been shown to be an effective catalyst for the coupling of α-diazoketones with 2-aminopyridines to yield 2-substituted imidazo[1,2-a]pyridines. researchgate.net The use of heterogeneous catalysts, such as titania-supported CuCl₂, offers advantages in terms of catalyst recyclability. nih.gov
Metal-Free Annulation: Growing interest in environmentally benign synthesis has spurred the development of metal-free annulation strategies. researchgate.netcolab.ws These methods often utilize inexpensive and non-toxic reagents and catalysts. Molecular iodine is a notable catalyst for the condensation of aryl methyl ketones with 2-aminopyridines in aqueous media to afford 2-arylimidazo[1,2-a]pyridines. acs.orgnih.gov This approach highlights the potential of "on-water" synthesis for these heterocyclic systems. nih.gov Other metal-free approaches include reactions promoted by Brønsted acids or bases and visible-light-induced C-H functionalization, which avoids the need for metal catalysts altogether. mdpi.comacs.org
Regioselective Synthesis and Alkylation of Pyridine and Imidazole Moieties
The functionalization of the pre-formed imidazopyridine core through alkylation is a key strategy for elaborating the scaffold and accessing a wider range of analogues. The regioselectivity of these reactions is a critical aspect, as the imidazopyridine system contains multiple potential sites for substitution, including nitrogen atoms on both the pyridine and imidazole rings, as well as reactive carbon positions.
Alkylation can occur on the nitrogen atoms (N-alkylation) or on a carbon atom (C-alkylation). For imidazo[4,5-b]pyridine systems, N-alkylation with reagents like benzyl (B1604629) bromide or butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can lead to a mixture of regioisomers. researchgate.net Studies have shown that alkylation often occurs preferentially on the nitrogen atoms of the pyridine ring (N-4) over the imidazole ring nitrogens. researchgate.netfabad.org.tr The precise ratio of N-1, N-3, and N-4 isomers can be influenced by the substituents on the heterocyclic core and the reaction conditions. researchgate.net The structural assignment of these regioisomers is typically confirmed using advanced NMR techniques like 2D-NOESY. researchgate.netfabad.org.tr
For C-alkylation, the C3 position of the imidazo[1,2-a]pyridine ring is particularly electron-rich and susceptible to electrophilic attack. nih.gov An efficient method for the regioselective C3-H alkylation of imidazopyridines involves the reaction with donor-acceptor (DA) cyclopropanes under Lewis acid-catalyzed conditions. nih.gov This reaction proceeds via a nucleophilic ring-opening of the cyclopropane (B1198618) by the C3 position of the imidazopyridine, leading to 1,3-bisfunctionalized products in good to excellent yields. nih.gov
| Alkylation Type | Substrate | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Imidazo[4,5-b]pyridines | Alkyl Halides (e.g., 4-chlorobenzyl bromide) | K₂CO₃, DMF | Mixture of regioisomers, often favoring N-alkylation on the pyridine ring. | researchgate.net |
| C3-H Alkylation | Imidazo[1,2-a]pyridines | Donor-Acceptor Cyclopropanes | Lewis Acid Catalyst | Regioselective alkylation at the C3 position. | nih.gov |
Strategic Derivatization and Functionalization of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine Analogues
Introduction of Substituents on the Pyridine Ring System
The strategic derivatization of imidazopyridine analogues, including those related to this compound, is crucial for modulating their physicochemical and biological properties. The introduction of new substituents onto the pyridine ring system can be achieved through various C-H functionalization reactions. mdpi.combohrium.com
Visible-light photoredox catalysis has emerged as a powerful and mild tool for the direct C-H functionalization of imidazo[1,2-a]pyridines. mdpi.combohrium.comresearchgate.netnih.gov These methods allow for the introduction of a wide range of functional groups at various positions on the heterocyclic core, including the pyridine ring. For instance, visible-light-induced methods have been successfully developed for the C5-alkylation of the imidazo[1,2-a]pyridine scaffold using alkyl N-hydroxyphthalimides as the alkyl source and eosin (B541160) Y as the photocatalyst. mdpi.com
Furthermore, transition-metal-catalyzed cross-coupling reactions are a cornerstone for introducing substituents onto the pyridine ring. For imidazo[4,5-b]pyridine systems, the Suzuki cross-coupling reaction is a highly effective method for synthesizing 6-substituted derivatives. nih.gov Starting from a halogenated precursor, such as a 6-bromoimidazo[4,5-b]pyridine, various aryl or heteroaryl groups can be introduced by reaction with the corresponding boronic acid in the presence of a palladium catalyst. nih.gov Similarly, the Buchwald–Hartwig amination can be employed to install amino groups on the pyridine ring. osi.lv These reactions provide a versatile platform for creating libraries of analogues with diverse functionalities on the pyridine portion of the molecule. nih.govosi.lv
Modifications and Substitutions on the Imidazole Heterocycle
The imidazole ring within the imidazopyridine scaffold is a key site for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's physicochemical and biological properties. nih.gov The reactivity of the imidazole heterocycle enables a range of substitution reactions, primarily electrophilic substitutions, at its carbon and nitrogen atoms.
Key modifications to the imidazole moiety include:
Halogenation: The introduction of halogen atoms (e.g., iodine, chlorine) onto the imidazole ring is a common strategy. For instance, iodination can be achieved using reagents like N-iodosuccinimide or elemental iodine. youtube.com These halogenated intermediates serve as versatile handles for further functionalization, such as cross-coupling reactions.
Alkylation and Arylation: Direct C-H alkylation or arylation of the imidazole ring allows for the introduction of diverse substituents. This can be accomplished by first treating the imidazole with a strong base to generate a more nucleophilic species, followed by reaction with an appropriate electrophile like an alkyl halide. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to attach aryl or heteroaryl groups to the core structure, enabling rapid derivatization. nih.gov
Acylation: Acyl groups can be introduced onto the imidazole ring, typically after deprotonation with a strong base (lithiation) to enhance nucleophilicity, followed by treatment with an acylating agent like an acid chloride. youtube.com
Nitration: The introduction of a nitro group onto the imidazole ring is another possible modification, which can subsequently be reduced to an amino group, providing a point for further chemical elaboration. youtube.com
These substitutions are crucial for exploring the structure-activity relationships (SAR) of imidazopyridine derivatives. The strategic placement of different functional groups on the imidazole ring can significantly influence the compound's interaction with biological targets.
Table 1: Examples of Substitutions on the Imidazole Ring
| Modification Type | Reagent/Method Examples | Purpose/Outcome |
|---|---|---|
| Halogenation | N-Iodosuccinimide (NIS), Elemental Iodine (I₂) | Introduces a reactive handle for cross-coupling reactions. youtube.com |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Attaches alkyl chains to modify lipophilicity and steric profile. youtube.com |
| Arylation | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Connects various aryl or heteroaryl groups to explore binding interactions. nih.gov |
| Acylation | 1. Lithiation (e.g., n-BuLi) 2. Acid Chloride (R-COCl) | Introduces ketone functionalities. youtube.com |
| Nitration | Nitrating Agents | Adds a nitro group, which can be a precursor to an amine. youtube.com |
Exploration of Linker Chemistry and Side Chain Diversification
The diversification of imidazopyridine derivatives is frequently achieved by attaching various side chains to the core scaffold via chemical linkers. This strategy is central to medicinal chemistry, as the nature, length, and flexibility of the linker and side chain can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.comrsc.orgnih.gov
Key aspects of linker and side chain diversification include:
Linker Type and Composition: A wide variety of linkers have been investigated. These include simple, flexible alkyl chains, as well as more complex structures containing heteroatoms. Common linker functionalities include ethers (-O-), amides (-CONH-), amines (-NH-), sulfonamides, and oxymethylene units (-OCH₂-). openmedicinalchemistryjournal.comrsc.orgnih.gov For example, in the development of certain inhibitors, an amide tether (e.g., -CONHCH₂CH₂-) was found to be critical for optimal activity, and modifications to this linker were generally detrimental. openmedicinalchemistryjournal.comnih.gov In other contexts, ether or amine linkers yielded the best potency. rsc.org
Linker Length and Flexibility: The length of the linker is a critical parameter that determines the distance between the core scaffold and the terminal side chain. Systematic variation of linker length helps to optimize binding interactions with a target protein. Flexible linkers can allow the side chain to adopt multiple conformations, which may be beneficial for binding. rsc.org
Side Chain Diversity: The terminal group of the side chain is a major point of diversification. Researchers often introduce a variety of cyclic and acyclic structures, including substituted phenyl rings, heterocycles (like piperidine (B6355638), pyrrolidine, and piperazine), and sulfur-containing chains. rsc.orgresearchgate.net This allows for the exploration of different binding pockets and the fine-tuning of properties such as solubility and metabolic stability. nih.gov The use of palladium-catalyzed coupling reactions is a key strategy for attaching these diverse side chains. nih.gov
The systematic exploration of linker chemistry and side chain diversification is a powerful approach for optimizing the therapeutic potential of imidazopyridine-based compounds.
Table 2: Examples of Linker and Side Chain Strategies in Imidazopyridine Derivatives
| Linker Type | Example Structure | Application Context | Key Finding |
|---|---|---|---|
| Amide Tether | -CONHCH₂CH₂- | iNOS Dimerization Inhibitors | The four-atom amide tether was preferred for optimal inhibitory activity. openmedicinalchemistryjournal.comnih.gov |
| Ether Linker | -O- | Antituberculosis Agents | Analogues with an ether linker next to a piperidine ring displayed excellent activity. rsc.org |
| Amine Linker | -NH- | Antituberculosis Agents | -NH- linkage showed slightly better potency than an -O- linker. rsc.org |
| Oxymethylene Linker | -OCH₂- | PD-1/PD-L1 Antagonists | A flexible linker between the imidazopyridine and a biphenyl (B1667301) fragment. nih.gov |
| Sulfur-containing Chains | Varies | Macrolide Antibiotics | Novel sulfur-containing side chains with a free amine group were developed for attachment to a ketolide core. researchgate.net |
Advanced Structural Characterization and Elucidation Research
Spectroscopic Analysis for Precise Structural Assignment
Spectroscopic techniques are indispensable for determining the precise connectivity and spatial arrangement of atoms within a molecule. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed picture of the molecular architecture of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis
High-Resolution NMR spectroscopy is a premier technique for mapping the carbon and proton framework of a molecule. Although specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on established chemical shift principles and data from analogous structures, such as 4-methylpyridine (B42270) and substituted imidazoles.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the heterocyclic rings and methyl substituents. Protons on the pyridine (B92270) ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The imidazole (B134444) ring protons' shifts are influenced by the tautomeric state and the electronic interplay with the pyridine ring. The methyl groups would appear as sharp singlets at a higher field.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the aromatic rings are expected in the 110-160 ppm region. The C2 carbon of the imidazole ring, positioned between two nitrogen atoms, would typically be found at the lowest field among the ring carbons. The methyl group carbons would appear at a much higher field, typically below 25 ppm.
Predicted NMR Data Tables:
The following tables outline the predicted chemical shifts for this compound based on standard NMR principles and data from similar compounds. pitt.edu
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | 8.4 - 8.6 | Singlet |
| Pyridine H-5 | 7.0 - 7.2 | Doublet |
| Pyridine H-6 | 8.3 - 8.5 | Doublet |
| Imidazole H-4 | 7.0 - 7.3 | Singlet |
| Pyridine-CH₃ | 2.3 - 2.5 | Singlet |
| Imidazole-CH₃ | 2.2 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 148 - 152 |
| Pyridine C-3 | 130 - 134 |
| Pyridine C-4 | 145 - 149 |
| Pyridine C-5 | 122 - 126 |
| Pyridine C-6 | 147 - 151 |
| Imidazole C-2 | 144 - 148 |
| Imidazole C-4 | 120 - 125 |
| Imidazole C-5 | 128 - 132 |
| Pyridine-CH₃ | 20 - 24 |
Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Hydrogen Bonding Interactions
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A broad band in the 3100-2800 cm⁻¹ region is expected for the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the pyridine and imidazole rings. Bending vibrations for C-H bonds appear at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C=C stretching modes of the pyridine ring and the symmetric breathing modes of both heterocyclic rings are expected to be prominent. Raman is particularly useful for studying the molecule in aqueous media due to the weak Raman scattering of water.
Table 3: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch (H-bonded) | 3100 - 2800 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| C=N and C=C Ring Stretching | 1610 - 1400 | IR, Raman |
| Ring Breathing Modes | 1050 - 950 | Raman |
| C-H In-Plane Bending | 1300 - 1000 | IR |
These vibrational signatures help confirm the presence of the key functional moieties and can provide insights into the intermolecular forces governing the solid-state structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃), HRMS can confirm the molecular formula by measuring the mass of the molecular ion with high accuracy.
Molecular Ion Peak: The calculated exact mass of the neutral molecule is 173.0953. In ESI-MS positive ion mode, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 174.1031.
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments can elucidate the structure by analyzing fragmentation patterns. Common fragmentation pathways for such heterocyclic systems include:
Loss of a methyl radical (•CH₃): A primary fragmentation event could be the loss of one of the methyl groups, leading to fragment ions at m/z ~159.
Cleavage of the inter-ring C-C bond: Scission of the bond connecting the pyridine and imidazole rings would generate ions corresponding to each heterocyclic fragment.
Ring opening: Under higher energy conditions, the heterocyclic rings can undergo cleavage, leading to smaller fragment ions.
A detailed analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the pyridine and imidazole rings and the positions of the methyl substituents. mdpi.com
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
While a specific crystal structure for this compound is not publicly available, analysis of related pyridyl-imidazole structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net Such a study would reveal:
Molecular Geometry: Confirmation of the planarity of the imidazole and pyridine rings. The dihedral angle between the two rings would be a key conformational parameter, indicating the degree of steric hindrance and the potential for π-system conjugation.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, strong N-H···N hydrogen bonds between the imidazole N-H donor and a nitrogen acceptor (either on a pyridine or another imidazole ring) are expected to be a dominant feature, likely forming chains or dimeric motifs.
π-π Stacking: Face-to-face or offset stacking interactions between the aromatic pyridine and imidazole rings of adjacent molecules would also contribute to the stability of the crystal lattice.
Table 4: Typical Bond Lengths and Angles from Related Crystal Structures
| Parameter | Typical Value |
|---|---|
| Pyridine C-C Bond Length | 1.37 - 1.40 Å |
| Pyridine C-N Bond Length | 1.33 - 1.35 Å |
| Imidazole C-N Bond Length | 1.32 - 1.38 Å |
| Imidazole C=C Bond Length | 1.35 - 1.37 Å |
| C-C-C Angle (in rings) | 118 - 122° |
This data provides a quantitative description of the molecular framework and the forces that dictate its solid-state assembly.
Investigation of Tautomeric Equilibria and Regioisomeric Forms in Diverse Environments
The imidazole ring of this compound can exhibit prototropic tautomerism, a phenomenon where a proton migrates between the two nitrogen atoms of the imidazole ring. This results in two distinct tautomeric forms that can exist in equilibrium.
The position of this equilibrium is sensitive to the surrounding environment, including the solvent polarity, pH, and temperature. nih.govmdpi.com
Tautomer A: The proton resides on the nitrogen atom further from the pyridine ring (N1 position of imidazole).
Tautomer B: The proton resides on the nitrogen atom closer to the pyridine ring (N3 position of imidazole).
The relative stability of these two tautomers can be influenced by steric interactions between the N-H proton and the nearby pyridine ring, as well as by the solvent's ability to stabilize one form over the other through hydrogen bonding.
Spectroscopic techniques like NMR can be used to study this equilibrium. In some cases, if the exchange between tautomers is slow on the NMR timescale, separate signals for each form may be observed. More commonly, a rapid exchange leads to time-averaged signals, where the observed chemical shifts are a weighted average of the shifts for the individual tautomers. Variable-temperature NMR studies can be employed to probe the dynamics of this tautomeric exchange. mdpi.com Understanding this equilibrium is crucial as the different tautomers may exhibit distinct chemical reactivity and biological activity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, energetics, and spectroscopic properties of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine and its derivatives.
Electronic Structure and Energetics:
DFT calculations at levels such as B3LYP with basis sets like 6-31G(d,p) or 6-311+G(2d,p) are commonly employed to optimize the molecular geometry of imidazole (B134444) and pyridine (B92270) derivatives. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters derived from DFT calculations. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For instance, in a study of an imidazopyridine derivative, the HOMO-LUMO energy gap was calculated to be around 4.8 to 6.0 eV, indicating a stable structure. nih.gov
Natural Bond Orbital (NBO) analysis is another valuable tool used to study charge transfer and delocalization within the molecule. researchgate.net It provides information about intramolecular interactions and the stability of the molecular structure. Molecular Electrostatic Potential (MEP) maps are also generated to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP analysis helps in understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov
Spectroscopic Property Prediction:
Theoretical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis). acs.org The calculated spectroscopic data can be compared with experimental results to confirm the structure of synthesized compounds. researchgate.netnih.gov
| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.4016 | -6.8662 |
| LUMO Energy (eV) | -1.6065 | -0.8346 |
| Energy Gap (eV) | 4.7951 | 6.0316 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the conformational flexibility of this compound and its interactions with solvent molecules over time. These simulations provide a dynamic picture of the molecule's behavior in a biological environment.
Conformational Sampling:
MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The stability of a ligand-protein complex, for example, can be assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the simulation time. plos.orgnih.gov Minor fluctuations in RMSD after an initial equilibration period suggest a stable complex. plos.orgnih.gov
Solvent Interactions:
The interactions between the solute (this compound) and solvent molecules, typically water in a biological context, are critical for its solubility and bioavailability. MD simulations can reveal the formation of hydrogen bonds and other non-covalent interactions with the solvent. jlu.edu.cn The polarized continuum model (PCM) within DFT calculations can also be used to study the influence of solvent polarity on the molecule's geometry and electronic structure. jlu.edu.cn
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Predictive Analysis of Ligand-Target Interactions:
For derivatives of this compound, molecular docking studies can identify key interactions with the active site of a target protein. For example, docking studies of imidazo[4,5-c]pyridine derivatives as CDK2 inhibitors revealed important hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov The docking score, which estimates the binding affinity, is a key metric used to rank potential inhibitors. plos.orgnih.gov For instance, a docking score of -7.43 kcal/mol for a thiazolo[3,2-a]pyridine derivative against α-amylase indicated a strong binding affinity. plos.orgnih.gov These studies can guide the design of new compounds with improved binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Predictive Design:
QSAR models are built using a set of compounds with known activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which compounds to synthesize and test. nih.gov For a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, a QSAR study showed a significant correlation between their activity and global topological charge indices and the hydrophobic constant of certain substituents. nih.gov This indicates that charge transfer within the molecule and the hydrophobicity of specific groups are key factors for their biological activity. nih.gov Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to develop predictive models. nih.gov
In Silico Predictions of Molecular Properties Relevant to Biological Research
In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound.
ADME Parameters:
Various computational tools and web servers, such as SwissADME and Admetlab 2.0, are used to predict properties like lipophilicity (logP), aqueous solubility, human intestinal absorption, and blood-brain barrier penetration. nih.govplos.org Lipinski's "rule of five" is a widely used guideline to evaluate the drug-likeness of a molecule based on properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. plos.orgnih.gov The percentage of absorption can be estimated using parameters like the topological polar surface area (TPSA). mdpi.com For example, the formula %Ab = 109 - [0.345 x TPSA] has been used to predict absorption. researchgate.net These in silico predictions help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. semanticscholar.orgrsc.org
| Property | Predicted Value | Favorable Range |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | < 500 |
| LogP | < 5 | -0.4 to 5.6 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| TPSA (Ų) | < 140 | - |
| Human Intestinal Absorption (%) | > 70 | High |
Structure Activity Relationship Sar and Mechanistic Elucidation Research
Systematic Exploration of Structural Determinants Governing Molecular Recognition and Binding Affinity
The molecular architecture of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine, featuring a pyridine (B92270) ring linked to a methyl-substituted imidazole (B134444) ring, presents several key structural determinants that govern its molecular recognition and binding affinity to biological targets. The spatial arrangement of the nitrogen atoms in both the pyridine and imidazole rings allows for a variety of interactions, including hydrogen bonding and coordination with metal ions within protein active sites.
Research on analogous structures, such as pyrazolo[4,3-c]pyridines, has highlighted the importance of the heterocyclic core in establishing interactions within the binding pockets of biological targets. For instance, in the context of PEX14-PEX5 protein-protein interaction inhibitors, the aromatic residues of the ligand were found to occupy specific hydrophobic pockets on the protein surface. acs.org The methyl groups on both the pyridine and imidazole rings of this compound contribute to the molecule's lipophilicity and can engage in van der Waals interactions, potentially enhancing binding affinity. The relative orientation of the two heterocyclic rings is also a critical factor, influencing how the molecule fits into a binding site.
Probing the Influence of Substituent Effects on Biological Target Modulation
The effects of substituents on the biological activity of molecules containing imidazole and pyridine rings have been a focal point of many SAR studies. The methyl groups in this compound are simple alkyl substituents, but their position and electronic effects can significantly modulate the compound's interaction with biological targets.
For instance, studies on related imidazo[4,5-b]pyridine derivatives have shown that the nature and position of substituents on the heterocyclic core can dramatically alter their cytotoxic potential. researchgate.net In some cases, the introduction of methyl groups can enhance cell permeability, a desirable property for drug candidates. researchgate.net Conversely, the presence of a methyl group can also introduce steric hindrance, which may negatively impact binding affinity if the binding pocket is constrained. The electronic effect of the methyl group, being weakly electron-donating, can also influence the basicity of the nitrogen atoms in the rings, thereby affecting their ability to form hydrogen bonds or ionic interactions.
Investigating Molecular Mechanisms of Interaction with Biological Targets
Understanding the molecular mechanisms through which this compound interacts with its biological targets is crucial for its development as a potential therapeutic agent. This involves elucidating its enzyme inhibition modes and kinetics, characterizing its receptor binding specificity, and examining its interactions with other cellular components.
Elucidation of Enzyme Inhibition Modes and Kinetics
While specific enzyme inhibition data for this compound is not extensively detailed in the public domain, studies on similar imidazole-containing compounds provide valuable insights. For example, some imidazole derivatives have been shown to inhibit enzymes like thioredoxin reductase. nih.gov The mode of inhibition can vary and may include competitive, non-competitive, or uncompetitive mechanisms, which can be determined through kinetic studies. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter in these studies. For example, a series of 4(5)-(6-methylpyridin-2-yl)imidazoles were synthesized and evaluated for their ALK5 inhibitory activity, with some analogs showing IC50 values in the nanomolar range. nih.gov
Characterization of Receptor Binding Specificity and Modulatory Actions
The interaction of this compound with specific receptors is another important aspect of its mechanism of action. The pyridine and imidazole moieties are known pharmacophores that can interact with a variety of receptors. For example, derivatives of 2-methylimidazo[4,5-c]pyridine have been identified as potent antagonists of the platelet-activating factor (PAF) receptor. nih.gov The binding specificity is determined by the complementary shapes and chemical properties of the ligand and the receptor's binding site. The modulatory action can be agonistic or antagonistic, depending on the conformational changes induced in the receptor upon binding.
Rational Design Principles Derived from SAR for Enhanced Molecular Efficacy
The insights gained from SAR studies on this compound and related compounds can be used to guide the rational design of new molecules with enhanced efficacy. By understanding which structural features are critical for binding and activity, medicinal chemists can make targeted modifications to the lead compound.
Advanced Research Applications and Future Directions in Imidazopyridine Chemistry
Development of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine Derivatives as Biochemical Probes
The development of biochemical probes is essential for studying biological systems, visualizing cellular processes, and understanding disease mechanisms. The inherent structural and photophysical properties of the imidazopyridine core make it an attractive scaffold for creating such tools. While research specifically detailing this compound as a probe is nascent, the broader imidazopyridine family has shown significant promise.
For instance, certain imidazo[1,5-a]pyridine-based fluorophores have been investigated as potential cell membrane probes. mdpi.com These compounds exhibit favorable photophysical features, including a compact shape, emissive properties, and stability, which are critical for bioimaging applications. mdpi.com Researchers have successfully demonstrated the intercalation of these probes into liposome (B1194612) bilayers, which serve as artificial models for cell membranes. mdpi.com This suggests that by strategically modifying the this compound structure—for example, by introducing fluorophores or reactive handles for bioconjugation—novel biochemical probes could be developed. These derivatives could be engineered to target specific organelles, report on local environmental changes like pH or polarity, or be used in fluorescence-based assays.
Application in the Development of New Assay Systems for Molecular Targets
The discovery of bioactive imidazopyridine derivatives is intrinsically linked to the development and use of robust assay systems. These assays are crucial for screening compound libraries, characterizing mechanisms of action, and establishing structure-activity relationships (SAR). The diverse biological activities reported for imidazopyridines, including their roles as kinase inhibitors and anticancer agents, underscore their application in various assay formats. nih.govnih.gov
A notable example involves the design and synthesis of 3H-imidazo[4,5-b]pyridine derivatives as selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase in cell growth and cancer. nih.gov The evaluation of these compounds required specific mTOR kinase inhibition assays to determine their potency (nanomolar activity) and selectivity against related kinases like PI3Kα. nih.gov Furthermore, cell-based assays using human breast (MCF-7) and ovarian (A2780) cancer cell lines were employed to assess their anti-proliferative efficacy. nih.gov The development of such potent and selective inhibitors from the imidazopyridine scaffold relies heavily on these sophisticated assay systems to guide medicinal chemistry efforts.
Strategies for Scaffold Hopping and Lead Optimization Based on Imidazopyridine Core
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known lead compound while improving its pharmacological properties, such as solubility, metabolic stability, or patentability. eurofinsdiscovery.com The imidazopyridine core has served as a valuable starting point for such explorations.
A key challenge in lead optimization is overcoming liabilities like poor solubility or rapid metabolism. acs.org In one example, researchers performed a scaffold hop from an imidazopyridine core to a 1,2,4-triazolopyridine motif. This modification successfully blocked a site of metabolism on the original ring system and reduced the compound's lipophilicity, leading to significantly improved metabolic stability in human liver microsomes.
Another computational-driven approach used 3D shape and electrostatic similarity to hop from imidazopyridine and triazolopyridine scaffolds to a novel imidazo[1,2-a]pyrazin-8-one core for developing positive allosteric modulators (PAMs) of the mGlu2 receptor. acs.org This strategy led to new prototypes with encouraging activity, reduced lipophilicity, and more balanced in vitro clearance compared to the original series. acs.org
| Original Scaffold | New Scaffold | Therapeutic Target/Goal | Key Improvements Achieved | Reference |
|---|---|---|---|---|
| Imidazopyridine | 1,2,4-Triazolopyridine | Improve Metabolic Stability | Blocked metabolic site, reduced lipophilicity (clogP), enhanced stability in human liver microsomes. | |
| Imidazopyridine / Triazolopyridine | Imidazo[1,2-a]pyrazin-8-one | mGlu2 Receptor PAMs | Improved solubility, reduced lipophilicity, and more balanced in vitro clearance. | acs.org |
Exploration of Novel Catalytic Systems for Efficient Synthesis of Imidazopyridine Analogues
The development of efficient and versatile synthetic methods is crucial for exploring the chemical space around the imidazopyridine scaffold. Modern organic synthesis has moved towards catalytic systems that offer high yields, broad substrate scope, and milder reaction conditions. A wide array of novel catalytic systems has been successfully applied to the synthesis of imidazopyridine analogues.
Transition-metal catalysis is a dominant approach, with copper being one of the most frequently used metals, followed by palladium, rhodium, iron, and ruthenium. nih.gov For example, copper-catalyzed oxidative cyclization has been used to prepare formyl-substituted imidazo[1,2-a]pyridines, a reaction noted for preserving the sensitive aldehyde group for further functionalization. nih.gov Palladium-catalyzed amide coupling reactions have also provided quick access to imidazo[4,5-b]pyridines with substitutions at specific positions. mdpi.com
Beyond homogeneous catalysis, heterogeneous catalysts are gaining traction due to their reusability and environmental benefits. A system using Al³⁺-exchanged K10 montmorillonite (B579905) clay has been reported for the efficient, one-pot synthesis of imidazopyridine derivatives in excellent yields (80%–93%), with the catalyst being reusable for at least five cycles. mdpi.com Other innovative methods include a NaIO₄/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines to create C3-carbonylated imidazopyridines. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper (e.g., CuI) | Oxidative Cyclization | High efficiency, tolerance of sensitive functional groups. | nih.gov |
| Palladium (e.g., Pd₂(dba)₃) | Amide Coupling / Cyclization | Provides rapid access to specifically substituted products. | mdpi.com |
| Al³⁺-K10 Montmorillonite Clay | Intramolecular Cyclization | Reusable, environmentally benign, excellent yields, mild conditions. | mdpi.com |
| NaIO₄ / TBHP | (3 + 2) Cycloaddition | Novel strategy for C3-carbonylated imidazopyridines. | nih.gov |
| Bismuth (e.g., Bi(OTf)₃) | Ritter-Type Reaction | Efficient conversion of benzylic alcohols for analog synthesis. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Imidazopyridine Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.govmednexus.org These computational tools are increasingly being applied to the design and discovery of novel imidazopyridine-based therapeutics.
AI and ML algorithms can be applied at nearly every stage of the discovery pipeline. mdpi.com For imidazopyridine research, this includes:
Virtual Screening and Hit Identification : ML models can be trained on existing SAR data for imidazopyridines to screen vast virtual libraries and identify new compounds with a high probability of binding to a specific biological target. An example of this approach was the use of computer-aided drug discovery to identify low molecular weight imidazopyridine analogues as potent FLT3 inhibitors for cancer therapy. nih.gov
De Novo Drug Design : Generative AI models, such as variational autoencoders, can design entirely new imidazopyridine derivatives with optimized properties. nih.govresearchgate.net These models learn the underlying chemical rules from known active molecules and then generate novel structures that are predicted to be potent and synthetically accessible.
ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. ML models are highly effective at predicting these properties in silico, allowing chemists to prioritize imidazopyridine derivatives with favorable drug-like profiles and flag potential liabilities early in the design cycle. researchgate.net
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, establish mathematical relationships between the chemical structures of imidazopyridine analogues and their biological activities. nih.gov This allows for the rational design of more potent compounds by identifying key structural features that contribute to efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-3-(5-methyl-2-imidazolyl)pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in pyridine derivative syntheses. For example, intermediates like N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)chloroacetamide were obtained with ~81% yield using chloroacetyl chloride under controlled pH and temperature . To improve yields, optimize reaction parameters (e.g., solvent polarity, catalyst selection) and monitor progress via HPLC (≥95% purity criteria) .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use multi-spectroscopic techniques:
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹) .
- NMR : Analyze and signals (e.g., aromatic protons at δ 7.58–8.77 ppm for pyridyl groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., EI-MS base peak at m/z 69 for fragmentation patterns) .
Q. What methods ensure purity assessment of the compound in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard . Complementary techniques include TLC with iodine vapor visualization for reaction monitoring and melting point determination (e.g., 221–223°C for related pyridinyl compounds) .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of the imidazole-pyridine hybrid be explored?
- Methodological Answer : Conduct kinetic studies under varying conditions (e.g., solvent, temperature) to identify rate-determining steps. Isotopic labeling (e.g., ) or computational DFT calculations can elucidate electronic effects of the imidazole ring on pyridine reactivity .
Q. What strategies are effective for evaluating the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution to determine MIC values against bacterial/fungal strains .
- Anticancer Screening : Perform MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against targets like PI 3-Kα using fluorescence-based kinase assays .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like tyrosine kinases. Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .
Data Analysis & Contradictions
Q. How to resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR shows unexpected splitting, re-examine sample purity via HPLC or repeat experiments with deuterated solvents (e.g., d₆-DMSO) to eliminate solvent artifacts . Discrepancies in IR azide peaks (e.g., 2103 cm⁻¹) may arise from moisture; ensure anhydrous conditions and use FTIR with ATR accessories for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
